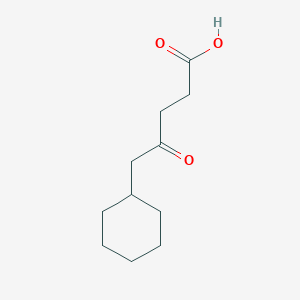

5-Cyclohexyl-4-oxopentanoic acid

Description

Properties

CAS No. |

4354-63-6 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

5-cyclohexyl-4-oxopentanoic acid |

InChI |

InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |

InChI Key |

PWVBPNGWEWCGDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most common and straightforward method for synthesizing 4- and 5-oxocarboxylic acids, including cyclohexyl-substituted derivatives. This reaction involves the acylation of cyclohexane derivatives with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Advantages: Simplicity, good to excellent yields, and direct introduction of the acyl group.

- Typical Conditions: Reaction in anhydrous solvents (e.g., dichloromethane), low temperature control to avoid polyacylation.

- Mechanism: Electrophilic aromatic substitution on the cyclohexyl ring or alkyl side chain to form the keto acid.

Grignard Reactions

Grignard reagents (organomagnesium halides) are employed to introduce the cyclohexyl group onto a keto acid precursor. For example, the reaction of a suitable acyl chloride or ester with cyclohexylmagnesium bromide can yield 5-cyclohexyl-4-oxopentanoic acid after hydrolysis.

- Advantages: High selectivity for alkyl or aryl substituents, fewer side reactions compared to Friedel-Crafts.

- Typical Conditions: Anhydrous ether solvents, low temperature, followed by acidic workup.

- Scope: Allows variation of the cycloalkyl substituent, enabling structural diversity.

Organolithium Reactions

Organolithium reagents can be used similarly to Grignard reagents but are more reactive and useful in special cases where Grignard reagents fail or give low yields.

- Advantages: Higher reactivity, useful for sensitive substrates.

- Limitations: Requires rigorous anhydrous conditions, careful temperature control.

Enamine Alkylation

This method involves the formation of an enamine from a cyclic ketone (such as cyclohexanone) with secondary amines like piperidine or pyrrolidine, followed by alkylation with haloalkanoic esters.

- Advantages: Allows for regioselective alkylation at the α-position of the ketone.

- Typical Conditions: Formation of enamine intermediate, followed by reaction with haloalkanoic ester under reflux.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of succinic anhydride with bromoalkanoic esters in the presence of zinc to form β-hydroxy esters, which can be further transformed into 4- or 5-oxocarboxylic acids.

- Advantages: Useful for constructing β-keto acids with controlled stereochemistry.

- Typical Conditions: Zinc metal, reflux in an inert atmosphere.

Condensation Reactions

Condensation of anhydrides with malonic acid or aromatic aldehydes with substituted levulinic acids can yield arylidene-substituted oxocarboxylic acids, which can be further modified to this compound derivatives.

- Advantages: Provides access to functionalized derivatives.

- Typical Conditions: Heating in the presence of base or acid catalysts.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Friedel-Crafts acylation remains the most practical and widely used method due to its operational simplicity and good yields, especially for cycloalkyl ketone acids like this compound.

- Grignard and organolithium reagents provide versatility in modifying the alkyl substituent, enabling the synthesis of analogs with varied biological activities.

- Enamine alkylation and Reformatsky reactions are more specialized, often applied when the Friedel-Crafts approach is unsuitable or when specific stereochemical outcomes are desired.

- The choice of method depends on substrate availability, desired purity, functional group tolerance, and scale of synthesis.

- The compound's role as a synthon for heterocycle formation is well-documented, highlighting the importance of efficient preparation methods to facilitate downstream applications in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other carboxylic acids or anhydrides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .

Major Products

The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .

Scientific Research Applications

5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-cyclohexyl-4-oxopentanoic acid:

Functional Group Analysis

- This compound: The cyclohexyl group introduces steric bulk and hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability compared to ALA.

- ALA: The amino group at position 5 increases polarity, facilitating its role as a prodrug in photodynamic therapy. ALA is metabolized to protoporphyrin IX, a photosensitizer .

Physicochemical Properties

- Lipophilicity: The cyclohexyl group in this compound likely increases logP (a measure of lipophilicity) relative to ALA, which has a polar amino group. This could influence its distribution in biological systems or compatibility with hydrophobic matrices.

- Solubility: ALA’s amino group enhances water solubility, critical for intravenous administration in clinical settings . In contrast, the cyclohexyl derivative may require formulation aids for solubilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.